

Comprehensive Characterization of N-Methyl-o-Phenetidine: Structural Dynamics and Analytical Profiling[1]

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Compound of Interest

Compound Name:	2-ethoxy-N-methylaniline
CAS No.:	20308-28-5
Cat. No.:	B1312851

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Introduction and Significance

N-methyl-o-phenetidine (Systematic Name: N-methyl-2-ethoxyaniline) is a secondary aromatic amine.[1][2] It functions primarily as a research standard in the analysis of pharmaceutical impurities and metabolic byproducts of ethoxylated anilines.[2]

Unlike its para-isomer, which has analgesic properties (and nephrotoxic liabilities), the ortho-isomer is primarily investigated for its toxicological potential.[1][2] The close proximity of the ethoxy group to the nitrogen atom in the ortho position introduces unique steric and electronic effects that influence its reactivity, metabolic activation, and spectroscopic signature.[2]

Core Applications

- Impurity Profiling: Monitoring methylated byproducts in the synthesis of o-phenetidine-based dyes or intermediates.[1][2]

- Toxicology: Investigating the "ortho-effect" in methemoglobinemia induction compared to primary amines.
- Organic Synthesis: Precursor for N-heterocyclic carbene ligands or specialized agrochemicals.[1][2]

Physicochemical Profile

The following data establishes the baseline identity of the molecule.

Table 1: Molecular Specifications

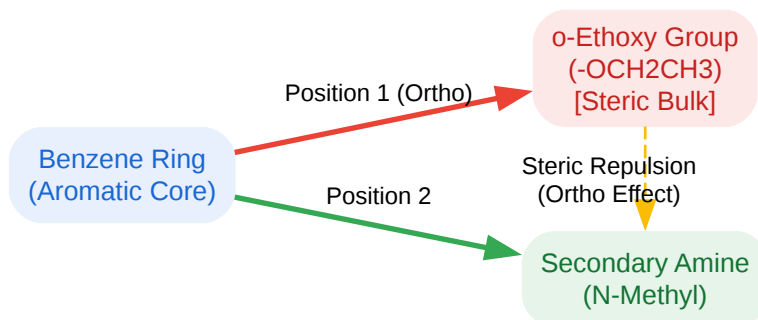
Property	Specification	Notes
Chemical Name	N-methyl-o-phenetidine	Also: N-methyl-2-ethoxyaniline
Molecular Formula	C ₉ H ₁₃ NO	
Molecular Weight	151.21 g/mol	Calculated (C: 12.01, H: 1.008, N: 14.01, O: 16.[1][2][3][4]00)
Physical State	Liquid (Oil)	Colorless to pale brown; oxidizes upon air exposure.[2]
Boiling Point (Predicted)	~225–230 °C	Slightly lower/comparable to o-phenetidine (229 °C) due to reduced H-bonding.[1][2]
Solubility	Organic Solvents	Soluble in EtOH, DCM, EtOAc. [2] Low water solubility.[2][5][6]
pKa (Predicted)	~4.5–5.0	Weak base; N-methyl group increases basicity vs. primary amine.[1][2]

Structural Analysis & Connectivity

The steric hindrance provided by the ortho-ethoxy group is the defining structural feature.[1][2] This bulky group forces the N-methyl substituent out of the plane of the benzene ring, reducing conjugation and altering the electronic density on the nitrogen.[1]

Visualization: Structural Architecture

The following diagram illustrates the connectivity and the steric interaction zone.



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Figure 1: Connectivity diagram highlighting the steric interaction between the ortho-ethoxy group and the N-methyl amine.[1]

Synthesis Protocol: Reductive Methylation

To obtain high-purity N-methyl-o-phenetidine for analytical standards, Reductive Amination is preferred over direct alkylation (e.g., with methyl iodide) to avoid over-alkylation to the quaternary ammonium salt.[1][2]

Experimental Workflow

Objective: Synthesize N-methyl-o-phenetidine from o-phenetidine. Scale: 10 mmol.

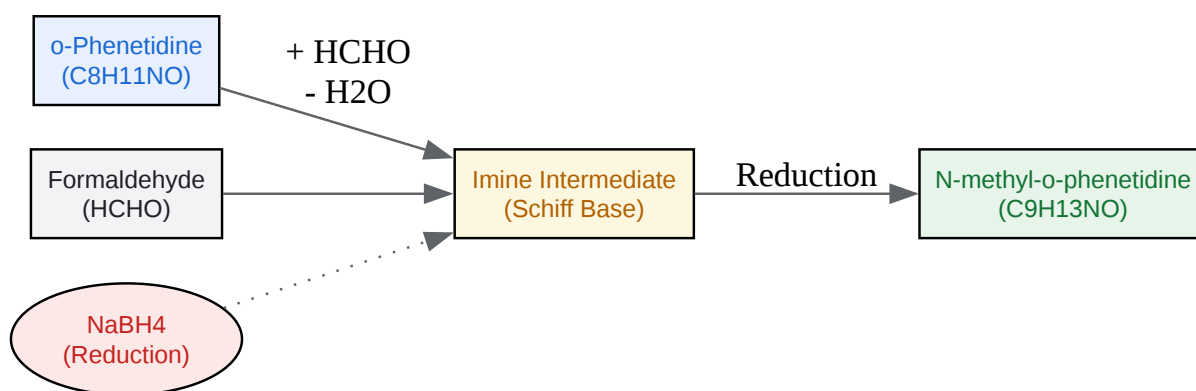
Reagents

- Precursor: o-Phenetidine (CAS 94-70-2) [1].[1][2][7]
- Methyl Source: Formaldehyde (37% aq.[2] solution).
- Reducing Agent: Sodium Borohydride (NaBH₄) or Hydrogen/Pd-C.[1][2]
- Solvent: Methanol (MeOH).[2]

Step-by-Step Methodology

- Imine Formation:
 - Dissolve 1.37 g (10 mmol) of o-phenetidine in 20 mL of Methanol.
 - Add 1.5 eq (0.45 g) of Formaldehyde solution dropwise at 0°C.[2]
 - Mechanism:[1][2][8][9] The amine attacks the carbonyl to form the imine (Schiff base) intermediate.[2]
 - Stir for 30 minutes at room temperature.
- Reduction:
 - Cool the solution to 0°C.
 - Slowly add 1.5 eq (0.57 g) of NaBH₄ in small portions. (Caution: Hydrogen gas evolution). [2][5]
 - Control: Maintain temperature <10°C to prevent side reactions.[2]
- Quenching & Isolation:
 - Stir for 2 hours. Quench with 10 mL water.
 - Evaporate Methanol under reduced pressure.[2]
 - Extract the aqueous residue with Dichloromethane (3 x 15 mL).[2]
- Purification:
 - Dry combined organics over Na₂SO₄. [2]
 - Concentrate to yield the crude oil.[2]
 - Validation: Purify via flash column chromatography (Silica gel; Hexane:EtOAc 9:1) to remove unreacted o-phenetidine.[1][2]

Visualization: Synthesis Pathway



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Figure 2: Synthetic pathway via reductive amination to ensure mono-methylation.[1][2][3]

Analytical Characterization

Reliable identification requires distinguishing the N-methyl derivative from the primary amine precursor.[1]

A. Nuclear Magnetic Resonance (NMR) Prediction[2]

- ¹H NMR (CDCl₃, 400 MHz):
 - δ 1.45 (t, 3H): Methyl of the ethoxy group (-OCH₂CH₃).[2]
 - δ 2.85 (s, 3H): Diagnostic Peak. N-Methyl group (-NCH₃).[1][2] Note: This singlet confirms N-methylation.[1][2]
 - δ 4.05 (q, 2H): Methylene of the ethoxy group (-OCH₂CH₃).[2]
 - δ 4.20 (br s, 1H): N-H proton (broad, exchangeable).[2]
 - δ 6.6 – 7.0 (m, 4H): Aromatic protons (Ortho-substitution pattern).[2]

B. Mass Spectrometry (GC-MS)[1][2]

- Molecular Ion (M⁺): m/z 151.[2]
- Fragmentation Pattern:

- m/z 122 (M - 29): Loss of ethyl group (typical of phenetidines).[1][2]
- m/z 136 (M - 15): Loss of methyl radical (less common than ethyl loss).[1][2]
- Base Peak: Likely m/z 122 or m/z 108 (loss of ethoxy + H rearrangement).[2]

C. HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse), 150 x 4.6 mm, 5 μ m.[2]
- Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.[2]
- Gradient: 10% B to 90% B over 20 min.
- Detection: UV at 254 nm (aromatic ring) and 280 nm.[2]
- Retention: N-methyl-o-phenetidine will elute after o-phenetidine due to increased hydrophobicity (addition of methyl group).[1][2]

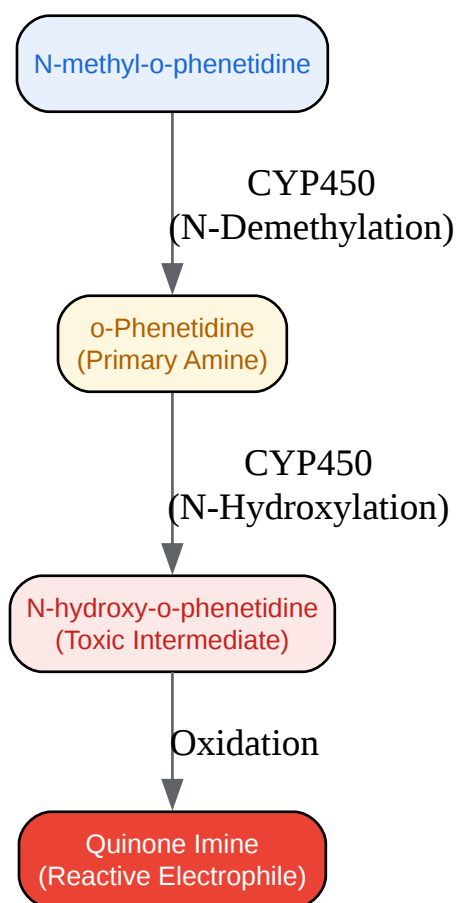
Toxicological Implications

While specific data for the N-methyl derivative is sparse, its toxicity profile is inferred from the parent compound, o-phenetidine, and the metabolic logic of anilines.

Mechanism of Toxicity

- Methemoglobinemia: Like o-phenetidine, the N-methyl derivative can undergo N-hydroxylation (after N-demethylation or direct oxidation) to form the N-hydroxy metabolite.[1][2] This oxidizes Hemoglobin (Fe^{2+}) to Methemoglobin (Fe^{3+}), impairing oxygen transport [2]. [2]
- Carcinogenicity: o-Phenetidine is a Category 2 carcinogen.[1][2] The "ortho-effect" often prevents the planar alignment required for DNA intercalation seen in some amines, but the reactive quinone-imine metabolites generated via CYP450 activation are genotoxic.[1]

Visualization: Metabolic Activation Pathway



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Figure 3: Metabolic pathway showing N-demethylation followed by bioactivation to toxic species.[1][2]

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